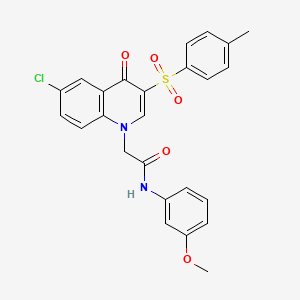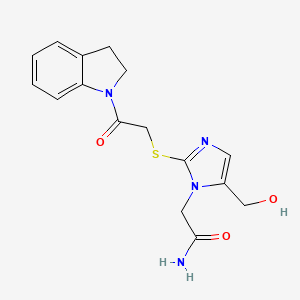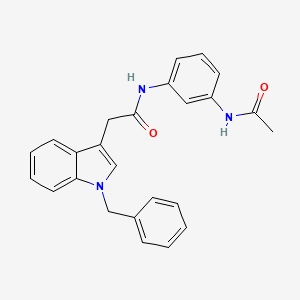![molecular formula C18H14FN3O3 B2490490 4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1207001-81-7](/img/structure/B2490490.png)
4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical compound is a derivative of oxadiazole and benzoxazin, which are notable for their potential in various biological activities and pharmaceutical applications. While specific applications related to drug use and dosage are excluded from this analysis, the focus here is on the compound's synthesis, molecular structure, and its physical and chemical properties.
Synthesis Analysis
The synthesis process of derivatives similar to the compound involves a series of reactions, including condensation and reduction processes, often characterized using spectroscopic methods such as NMR, IR, and Mass spectroscopy. For example, Guguloth (2019) detailed the synthesis of related compounds with high yields and confirmed their structures using these spectroscopic methods (Guguloth, 2019).
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed through X-ray diffraction studies. For instance, a study by Sanjeevarayappa et al. (2015) used X-ray diffraction to confirm the structure of a related compound, which crystallized in the monoclinic crystal system (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are often investigated through their interaction with various reagents and conditions. For example, the synthesis of substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides by Gangapuram et al. (2009) illustrates the chemical versatility of these compounds (Gangapuram & Redda, 2009).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the compound's behavior under various conditions. These properties can be determined using methods like crystallography, as demonstrated by Kariuki et al. (2021), who synthesized and characterized structurally similar compounds (Kariuki, Abdel-Wahab & El‐Hiti, 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other compounds, are key to understanding the potential applications of the compound. For example, the study by Mishra and Chundawat (2019) on similar compounds highlights the exploration of their antimicrobial activity, which is a direct outcome of their chemical properties (Mishra & Chundawat, 2019).
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been utilized in the synthesis of various derivatives and analogs, with studies focusing on its chemical synthesis and characterization. For instance, Guguloth (2021) synthesized a series of novel derivatives, emphasizing the process of synthesis and characterization through spectroscopic methods (Guguloth, 2021). Similarly, a study by Guguloth (2019) explored the synthesis of substituted-phenyl-1,2,4-oxadiazol derivatives, characterized using NMR, IR, and mass spectroscopy (Guguloth, 2019).
Antimicrobial Properties
- Research has also been conducted on the antimicrobial properties of derivatives of this compound. A study by Demirbaş et al. (2010) synthesized various derivatives and assessed their antimicrobial activities, finding that many possessed good or moderate activities against certain bacterial strains (Demirbaş et al., 2010).
Chemical Transformations
- The compound's role in chemical transformations has been studied. For example, a 2015 study by Le Falher et al. detailed the preparation of halogen-containing derivatives and their transformation into oxadiazoles and triazoles, demonstrating its utility in creating new synthons for future functionalization (Le Falher et al., 2015).
Use in Developing Potential Antibacterial Agents
- Holla et al. (2003) utilized fluoro-phenyl groups, similar to those in the compound , for synthesizing new biologically active molecules with promising antibacterial activity (Holla et al., 2003).
Potential Anti-Inflammatory Applications
- Srinivas et al. (2015) conducted a study on the synthesis of novel oxazines, demonstrating that they specifically target cyclooxygenase 2 (COX2), suggesting potential anti-inflammatory applications (Srinivas et al., 2015).
Antibacterial and Anthelmintic Activity
- Sanjeevarayappa et al. (2015) synthesized a compound similar to the one and screened it for antibacterial and anthelmintic activity, finding moderate activity in these areas (Sanjeevarayappa et al., 2015).
Nematocidal Activities
- A 2022 study by Liu et al. evaluated novel 1,2,4-oxadiazole derivatives containing thiadiazole amide group, similar to the compound , for their nematocidal activities, showing promising results against certain nematodes (Liu et al., 2022).
Propriétés
IUPAC Name |
4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-methyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3/c1-11-2-7-15-14(8-11)22(17(23)10-24-15)9-16-20-18(21-25-16)12-3-5-13(19)6-4-12/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEFBLZFLGMFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-chloro-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-3-methylbenzamide](/img/structure/B2490408.png)
![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2490411.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2490414.png)

![methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B2490417.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2490418.png)
![N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2490419.png)
![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2490420.png)
![Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate](/img/structure/B2490422.png)




![1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2490430.png)